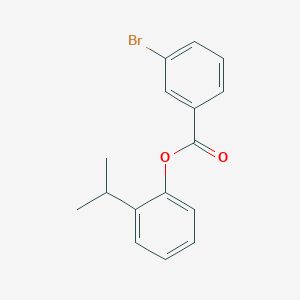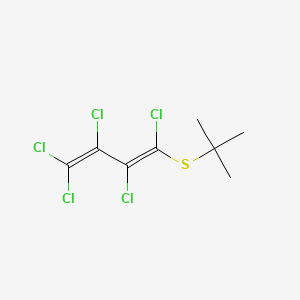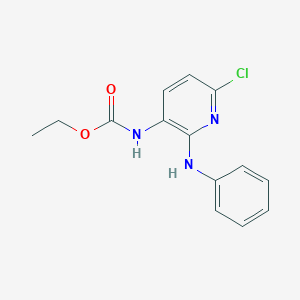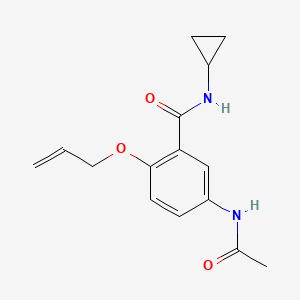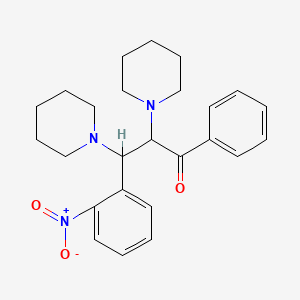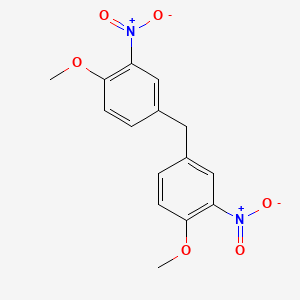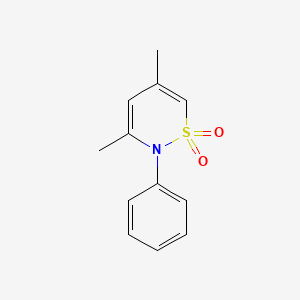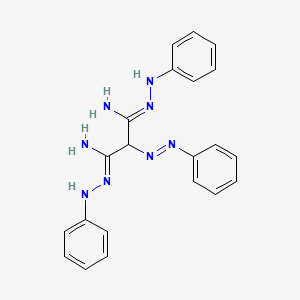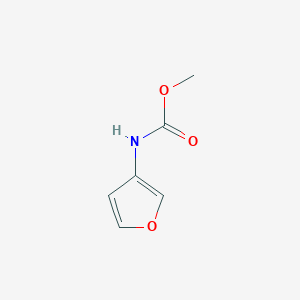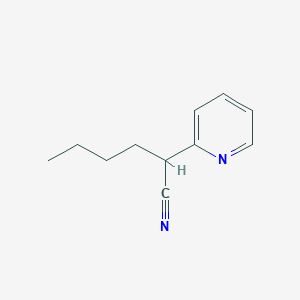
2-(Pyridin-2-yl)hexanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyridin-2-yl)hexanenitrile is an organic compound that features a pyridine ring attached to a hexanenitrile chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)hexanenitrile typically involves the reaction of pyridine derivatives with appropriate nitrile precursors. One common method is the nucleophilic substitution reaction where a pyridine derivative reacts with a halogenated hexanenitrile under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Pyridin-2-yl)hexanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenated reagents and strong bases like sodium hydride are used for substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives depending on the substituents used.
Applications De Recherche Scientifique
2-(Pyridin-2-yl)hexanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-(Pyridin-2-yl)hexanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Another heterocyclic compound with a pyridine ring, known for its diverse biological activities.
2-(Pyridin-2-yl)furan: A compound with a furan ring, used in various chemical syntheses.
2-(Pyridin-2-yl)thiazole: Known for its applications in medicinal chemistry.
Uniqueness
2-(Pyridin-2-yl)hexanenitrile is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. The hexanenitrile chain provides additional functionalization opportunities, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
6340-34-7 |
|---|---|
Formule moléculaire |
C11H14N2 |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
2-pyridin-2-ylhexanenitrile |
InChI |
InChI=1S/C11H14N2/c1-2-3-6-10(9-12)11-7-4-5-8-13-11/h4-5,7-8,10H,2-3,6H2,1H3 |
Clé InChI |
HDRCYRSDFJQMGS-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C#N)C1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


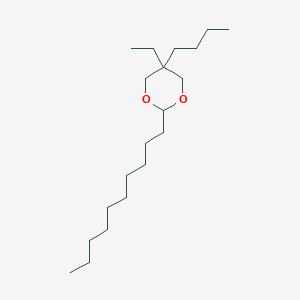
![1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[(4-methoxyphenyl)-diphenylmethoxy]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14726389.png)
![Butyl 4-[3-(diethylamino)-2-hydroxypropyl]piperazine-1-carboxylate](/img/structure/B14726398.png)
